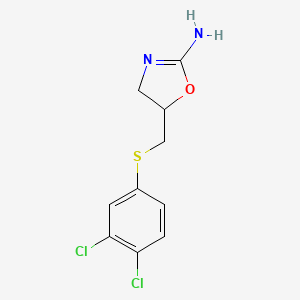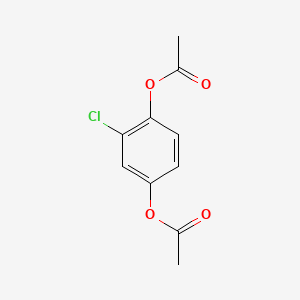
2-Chloro-1,4-phenylene diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1,4-phenylene diacetate is an organic compound with the molecular formula C10H9ClO4. It is a derivative of 1,4-benzenediol, where two acetate groups and one chlorine atom are attached to the benzene ring. This compound is known for its applications in organic synthesis and various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-phenylene diacetate typically involves the acetylation of 2-chloro-1,4-benzenediol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
2-Chloro-1,4-phenylene diacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 1,4-benzenediol derivatives.
Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield 2-chloro-1,4-benzenediol.
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under reflux conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed
Nucleophilic Substitution: 2-Hydroxy-1,4-phenylene diacetate.
Hydrolysis: 2-Chloro-1,4-benzenediol.
Oxidation: 2-Chloro-1,4-benzoquinone.
科学研究应用
2-Chloro-1,4-phenylene diacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-1,4-phenylene diacetate involves its interaction with nucleophiles and electrophiles. The chlorine atom and acetate groups make the compound reactive towards nucleophilic substitution and hydrolysis reactions. The molecular targets include enzymes and proteins that can catalyze these reactions, leading to the formation of various products.
相似化合物的比较
Similar Compounds
2-Chloro-1,4-benzenediol: Similar structure but lacks the acetate groups.
1,4-Benzenediol diacetate: Similar structure but lacks the chlorine atom.
2,5-Dichloro-1,4-phenylene diacetate: Contains two chlorine atoms instead of one.
Uniqueness
2-Chloro-1,4-phenylene diacetate is unique due to the presence of both chlorine and acetate groups, which provide it with distinct reactivity and applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
57981-99-4 |
|---|---|
分子式 |
C10H9ClO4 |
分子量 |
228.63 g/mol |
IUPAC 名称 |
(4-acetyloxy-3-chlorophenyl) acetate |
InChI |
InChI=1S/C10H9ClO4/c1-6(12)14-8-3-4-10(9(11)5-8)15-7(2)13/h3-5H,1-2H3 |
InChI 键 |
BJNWFLGHFAIHAX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


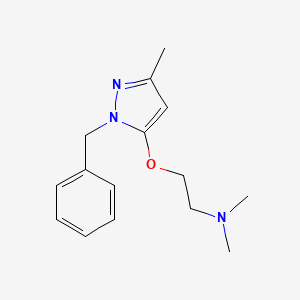
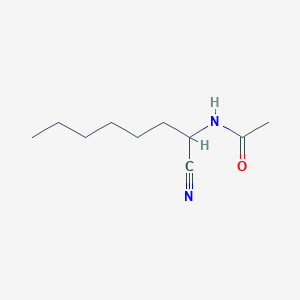
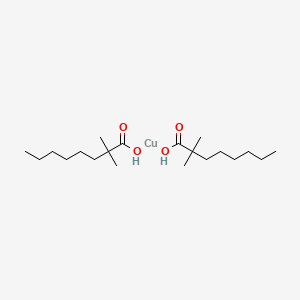
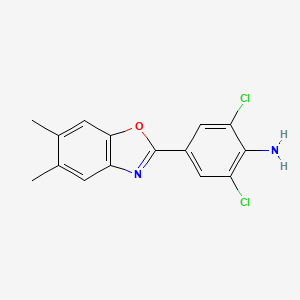
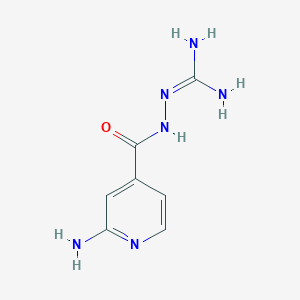
![2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B13797829.png)

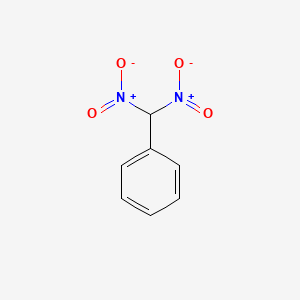
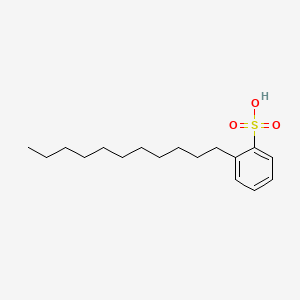
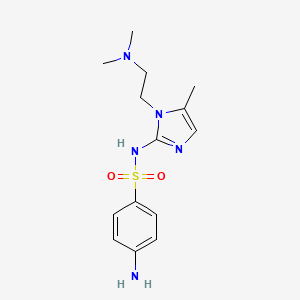
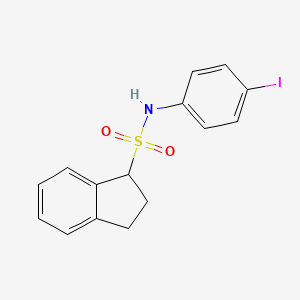
![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)
